molecular formula C7H5BrClFO2S B1447172 4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride CAS No. 1820684-91-0

4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride

Cat. No.: B1447172
CAS No.: 1820684-91-0
M. Wt: 287.53 g/mol
InChI Key: LHBAUVCMJIFNSK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a bromomethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride typically involves the bromination of 2-fluorobenzenesulfonyl chloride. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in further electrophilic substitution reactions.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or amines.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.

    Reduction: Formation of sulfonamides or thiols.

Scientific Research Applications

4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.

    Medicine: Investigated for its potential use in the synthesis of drug candidates with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group can undergo nucleophilic substitution, leading to the formation of sulfonamide or sulfonate derivatives. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzenesulfonyl chloride: Lacks the fluorine atom, which can affect its reactivity and applications.

    2-Fluorobenzenesulfonyl chloride: Lacks the bromomethyl group, limiting its use in certain nucleophilic substitution reactions.

    4-(Chloromethyl)-2-fluorobenzenesulfonyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can influence its reactivity and the types of reactions it undergoes.

Uniqueness

4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is unique due to the combination of the bromomethyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

4-(bromomethyl)-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-7(6(10)3-5)13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBAUVCMJIFNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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